

# structural comparison of Pyridine-2,5-dicarboxamide and its dicarboxylic acid analog

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pyridine-2,5-dicarboxamide*

Cat. No.: *B1311706*

[Get Quote](#)

## A Structural Showdown: Pyridine-2,5-dicarboxamide and its Dicarboxylic Acid Analog

For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between a bioactive molecule and its analogs is paramount for rational drug design and development. This guide provides a comprehensive structural and functional comparison of **Pyridine-2,5-dicarboxamide** and its parent compound, Pyridine-2,5-dicarboxylic acid, supported by experimental data and detailed protocols.

The substitution of carboxylic acid groups with carboxamides is a common strategy in medicinal chemistry to modulate physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can significantly impact a compound's pharmacokinetic and pharmacodynamic profile. This comparison will delve into the key structural, spectroscopic, and biological distinctions between these two pyridine derivatives.

## Physicochemical and Structural Properties: A Tale of Two Functional Groups

The primary difference between Pyridine-2,5-dicarboxylic acid and **Pyridine-2,5-dicarboxamide** lies in the functional groups at the 2 and 5 positions of the pyridine ring. The carboxylic acid groups are strong hydrogen bond donors and acceptors, while the carboxamide groups also participate in hydrogen bonding but with different geometries and charge distributions. These differences are reflected in their fundamental properties.

Property	Pyridine-2,5-dicarboxylic Acid	Pyridine-2,5-dicarboxamide
Molecular Formula	C <sub>7</sub> H <sub>5</sub> NO <sub>4</sub> <a href="#">[1]</a>	C <sub>7</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	167.12 g/mol <a href="#">[1]</a>	165.15 g/mol <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Yellow to green fine crystalline powder <a href="#">[1]</a>	Data not available
Melting Point	242-247 °C (decomposes) <a href="#">[1]</a>	Data not available
Water Solubility	1.237 g/L (at 25 °C) <a href="#">[1]</a>	Data not available
CAS Number	100-26-5 <a href="#">[1]</a>	4663-96-1 <a href="#">[2]</a> <a href="#">[3]</a>

### Crystal Structure Analysis

The spatial arrangement of atoms and intermolecular interactions in the solid state are crucial for understanding the behavior of these compounds.

**Pyridine-2,5-dicarboxylic Acid:** The crystal structure of Pyridine-2,5-dicarboxylic acid reveals a planar molecule with the carboxylic acid groups forming strong intermolecular hydrogen bonds. These interactions dictate the crystal packing, often leading to the formation of sheets or layered structures. The hydrogen bonding typically involves the carboxylic acid protons and the oxygen atoms of neighboring molecules, as well as the pyridine nitrogen.

**Pyridine-2,5-dicarboxamide:** While a specific crystal structure for the unsubstituted **Pyridine-2,5-dicarboxamide** is not readily available in the searched literature, studies on related pyridine-dicarboxamide derivatives show that the amide groups are also heavily involved in hydrogen bonding.[\[4\]](#)[\[5\]](#) These interactions can occur between the amide N-H protons and the carbonyl oxygens of adjacent molecules, as well as with the pyridine nitrogen. The orientation of the amide groups relative to the pyridine ring can vary, leading to different crystal packing arrangements.[\[4\]](#)[\[5\]](#)

## Spectroscopic Signature: Unveiling the Molecular Fingerprints

Spectroscopic techniques provide detailed information about the chemical environment of atoms within a molecule.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Pyridine-2,5-dicarboxylic Acid (in DMSO-d <sub>6</sub> )	Pyridine-2,5-dicarboxamide (Predicted)
<sup>1</sup> H NMR	Aromatic protons typically appear in the downfield region.	Aromatic protons are also expected in the downfield region, with chemical shifts influenced by the amide groups. Amide protons (NH <sub>2</sub> ) would likely appear as broad singlets.
<sup>13</sup> C NMR	Seven distinct signals are observed. The carboxylic acid carbons are the most downfield, followed by the pyridine ring carbons. <sup>[6]</sup>	Seven signals are also expected. The carbonyl carbons of the amide groups would be in the downfield region, but likely at a slightly different chemical shift compared to the carboxylic acid carbons. The chemical shifts of the pyridine ring carbons would also be influenced by the change in substituent.

### Infrared (IR) Spectroscopy

Functional Group	Pyridine-2,5-dicarboxylic Acid (KBr disc)	Pyridine-2,5-dicarboxamide (Predicted)
O-H Stretch	Broad absorption band in the 2500-3300 $\text{cm}^{-1}$ region, characteristic of carboxylic acid dimers.[6]	Absent.
N-H Stretch	Absent.	Two bands in the 3100-3500 $\text{cm}^{-1}$ region are expected for the primary amide.
C=O Stretch	Strong absorption around 1700 $\text{cm}^{-1}$ .[6]	A strong absorption band (Amide I) is expected around 1650 $\text{cm}^{-1}$ .
C-N/C=C Stretch	Bands in the 1400-1600 $\text{cm}^{-1}$ region are characteristic of the pyridine ring.[6]	Similar bands for the pyridine ring are expected. The C-N stretch of the amide (Amide II) would also appear in this region.

## Biological Activity and Signaling Pathways

### Pyridine-2,5-dicarboxylic Acid: A Selective Inhibitor

Recent studies have identified Pyridine-2,5-dicarboxylic acid as a bioactive and highly selective inhibitor of D-dopachrome tautomerase (D-DT).[6][7] D-DT is a cytokine involved in inflammatory responses through its interaction with the CD74 receptor. By inhibiting D-DT, Pyridine-2,5-dicarboxylic acid can block the D-DT-induced activation of the CD74 signaling pathway.[6][7] This makes it a valuable tool for studying the role of D-DT in various diseases.

[Click to download full resolution via product page](#)

### Pyridine-2,5-dicarboxamide: An Area for Investigation

Currently, there is limited publicly available information on the specific biological activities of the parent **Pyridine-2,5-dicarboxamide**. However, it is noted as a specialty product for proteomics research, which involves the large-scale study of proteins.[\[2\]](#) This suggests potential applications in biochemical assays or as a tool compound in protein-related studies. Furthermore, various derivatives of pyridine dicarboxamides have been reported to exhibit antimicrobial and antiviral activities, indicating a potential avenue for future research into the therapeutic applications of **Pyridine-2,5-dicarboxamide** and its analogs.

## Experimental Protocols

### Synthesis

- Pyridine-2,5-dicarboxylic Acid: A common method for its preparation is the oxidation of 5-ethyl-2-methylpyridine.[\[8\]](#)
- **Pyridine-2,5-dicarboxamide**: While a specific protocol for the unsubstituted diamide was not found, a general and analogous method involves the conversion of Pyridine-2,5-dicarboxylic acid to its diacyl chloride, followed by amination with ammonia.[\[5\]](#)[\[9\]](#)

[Click to download full resolution via product page](#)

### X-ray Crystallography

- Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion.
- Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
- Structure Solution and Refinement: The diffraction data is used to solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and structural parameters.

### NMR Spectroscopy

- Sample Preparation: 5-10 mg of the compound is dissolved in an appropriate deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>).
- Data Acquisition: <sup>1</sup>H, <sup>13</sup>C, and other relevant NMR spectra (e.g., COSY, HSQC) are acquired on a high-field NMR spectrometer.
- Data Processing and Analysis: The raw data is Fourier transformed, phased, and baseline corrected. The chemical shifts, coupling constants, and integration values are then analyzed to elucidate the structure.

### FTIR Spectroscopy

- Sample Preparation: For solid samples, a KBr pellet is prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk.
- Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded.
- Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

## Conclusion

The conversion of carboxylic acid moieties to carboxamides in the pyridine-2,5-di-substituted scaffold results in significant changes to the molecule's structural and electronic properties. Pyridine-2,5-dicarboxylic acid is a well-characterized compound with established biological activity as a selective D-DT inhibitor. In contrast, **Pyridine-2,5-dicarboxamide** remains a less-explored molecule, presenting an opportunity for further investigation into its solid-state structure, biological activities, and potential therapeutic applications. The distinct hydrogen bonding capabilities of the dicarboxamide suggest that it may exhibit different intermolecular interactions and, consequently, different crystal packing and biological target affinities compared to its dicarboxylic acid analog. This guide provides a foundational comparison to stimulate and inform future research in this area.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2,5-PYRIDINEDICARBOXYLIC ACID | 100-26-5 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 4663-96-1 CAS MSDS (PYRIDINE-2,5-DICARBOXAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. mdpi-res.com [mdpi-res.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,5-PYRIDINEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives | MDPI [mdpi.com]
- To cite this document: BenchChem. [structural comparison of Pyridine-2,5-dicarboxamide and its dicarboxylic acid analog]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1311706#structural-comparison-of-pyridine-2-5-dicarboxamide-and-its-dicarboxylic-acid-analog>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)